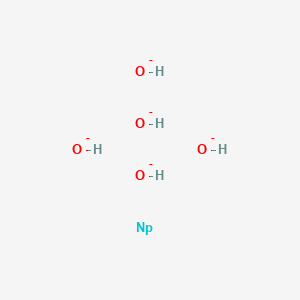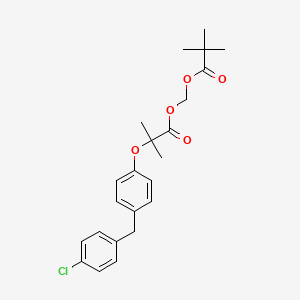
Propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propionic acid moiety, a chlorobenzyl group, and a pivaloyloxymethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of propionic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to maintain the required reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to propionic acid, 2-(4-(4-chlorobenzyl)phenoxy)-2-methyl-, pivaloyloxymethyl ester include other esters of propionic acid and derivatives of chlorobenzyl phenoxy compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pivaloyloxymethyl ester group, in particular, can influence its reactivity and interactions with other molecules.
Conclusion
This compound is a versatile compound with a wide range of applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
特性
CAS番号 |
57081-44-4 |
|---|---|
分子式 |
C23H27ClO5 |
分子量 |
418.9 g/mol |
IUPAC名 |
[2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylpropanoyl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H27ClO5/c1-22(2,3)20(25)27-15-28-21(26)23(4,5)29-19-12-8-17(9-13-19)14-16-6-10-18(24)11-7-16/h6-13H,14-15H2,1-5H3 |
InChIキー |
WLMMEAFIGKNARR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCOC(=O)C(C)(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)
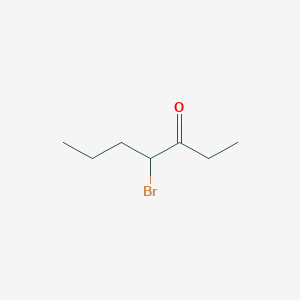
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
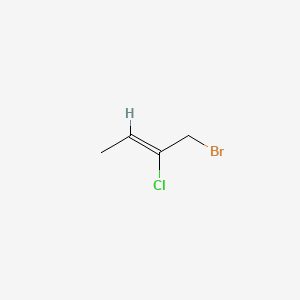
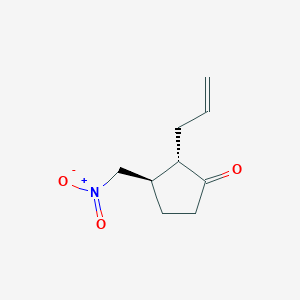
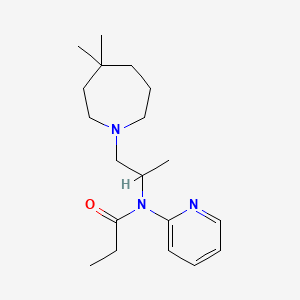
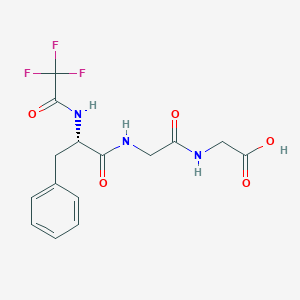
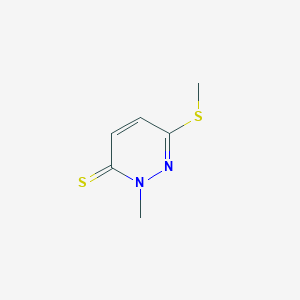

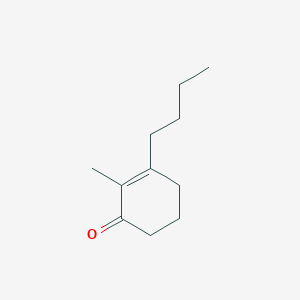

![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
